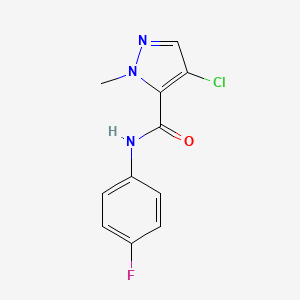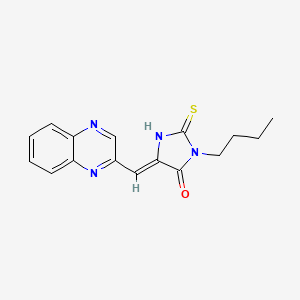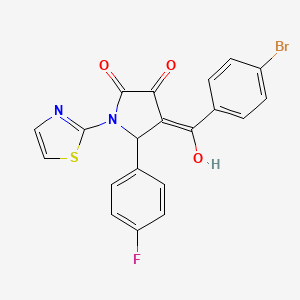![molecular formula C16H20N4O2 B5375617 N-allyl-N'-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5375617.png)
N-allyl-N'-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-N'-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea, commonly known as AMMU, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. AMMU belongs to the class of oxadiazole derivatives, which have been studied extensively for their diverse pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of AMMU is not fully understood. However, several studies have suggested that AMMU exerts its pharmacological effects by inhibiting various enzymes and signaling pathways. For example, AMMU has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. AMMU has also been found to inhibit the activity of tyrosinase, which is an enzyme involved in the production of melanin. Furthermore, AMMU has been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
AMMU has been found to exhibit several biochemical and physiological effects. For example, AMMU has been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in various cell lines and animal models. AMMU has also been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in animal models of inflammation. Furthermore, AMMU has been found to reduce the levels of melanin in melanoma cells and inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AMMU has several advantages for lab experiments. Firstly, it is a synthetic compound, which means that it can be easily synthesized in large quantities and purified to a high degree of purity. Secondly, AMMU has been found to exhibit potent pharmacological effects, which makes it a promising candidate for the development of new therapeutic agents. However, there are also some limitations associated with the use of AMMU in lab experiments. For example, the exact mechanism of action of AMMU is not fully understood, which makes it difficult to design experiments that target specific pathways. Furthermore, the toxicity of AMMU has not been fully evaluated, which makes it important to use appropriate safety precautions when handling the compound.
Direcciones Futuras
There are several future directions for the research on AMMU. Firstly, the exact mechanism of action of AMMU needs to be elucidated to design experiments that target specific pathways. Secondly, the toxicity of AMMU needs to be evaluated in more detail to ensure its safety for use in humans. Furthermore, the potential of AMMU as a therapeutic agent for various diseases needs to be explored further, and clinical trials need to be conducted to evaluate its efficacy. Finally, the development of new synthetic derivatives of AMMU with improved pharmacological properties could lead to the discovery of new therapeutic agents.
Métodos De Síntesis
The synthesis of AMMU involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate to form 3-(4-methylphenyl)-1,2,4-oxadiazol-5-one. This intermediate is then reacted with allyl isocyanate and N-ethyl-N-methylamine to form the final product, AMMU. The synthesis of AMMU has been reported in several research articles, and the purity of the compound can be confirmed by various analytical techniques such as nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
AMMU has been studied extensively for its potential as a therapeutic agent. Several research articles have reported its antimicrobial, antifungal, antitumor, and anti-inflammatory activities. AMMU has also been found to exhibit potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's and Parkinson's diseases. AMMU has been tested on various cell lines and animal models, and the results have been promising.
Propiedades
IUPAC Name |
3-ethyl-1-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-prop-2-enylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-4-10-20(16(21)17-5-2)11-14-18-15(19-22-14)13-8-6-12(3)7-9-13/h4,6-9H,1,5,10-11H2,2-3H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDYWMVLQQUBQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N(CC=C)CC1=NC(=NO1)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]phenol](/img/structure/B5375559.png)

![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(cyclopropylmethyl)acetamide](/img/structure/B5375569.png)
![5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5375570.png)
![7-methyl-3-[2-(3-pyrrolidinyl)benzoyl]-3,7,11-triazaspiro[5.6]dodecan-12-one dihydrochloride](/img/structure/B5375572.png)
![N-{4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B5375575.png)
![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5375589.png)
![2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-benzimidazole](/img/structure/B5375597.png)

![N~1~,N~1~-diethyl-N~4~-[4-(1-piperidinylsulfonyl)phenyl]-1,4-piperidinedicarboxamide](/img/structure/B5375609.png)
![3-[(2-biphenylylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5375610.png)
![3-({2-chloro-6-ethoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5375623.png)
![2-{[4-ethyl-5-(4-ethyl-5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5375635.png)